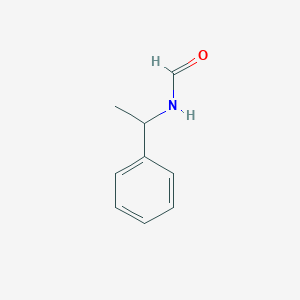
N-(1-Phenylethyl)formamide
描述
N-(1-Phenylethyl)formamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55889. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
1.1 Intermediate in Organic Reactions
N-(1-Phenylethyl)formamide serves as a crucial intermediate in the synthesis of various organic compounds. It is frequently utilized in the Leuckart reaction, which converts ketones or aldehydes into amines through formamide derivatives. This method allows for rapid synthesis under mild conditions, enhancing the efficiency of producing amine compounds .
Table 1: Summary of Synthesis Methods Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Leuckart Reaction | 180-202°C | 75 | |
| N-formylation | Catalyst-free, NaBH4/CO2 | Varies | |
| Amide Bond Formation | NMI/SO2Cl2-mediated | High |
Biological Applications
2.1 Enzyme Inhibition Studies
The compound has been investigated for its potential in enzyme inhibition and protein modification. Its structure allows it to interact with active sites of enzymes, leading to inhibition that can be studied for therapeutic applications. For instance, research indicates that derivatives of this compound can modulate enzyme activity, which is essential in drug design.
Case Study: Enzyme Interaction
A study demonstrated that this compound derivatives showed significant inhibition of certain enzymes involved in metabolic pathways. The structural modifications on the phenethyl group were found to enhance inhibitory potency against specific targets, suggesting a pathway for developing new inhibitors for therapeutic use.
Materials Science
3.1 Production of Specialty Chemicals
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its ability to form stable intermediates makes it suitable for synthesizing polymers and other complex materials that require precise control over chemical properties .
Mechanistic Insights
Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its applications. The interactions primarily involve hydrogen bonding and other non-covalent interactions with molecular targets such as enzymes and proteins. These interactions are fundamental to its role in biological systems and synthetic pathways .
属性
CAS 编号 |
6948-01-2 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC 名称 |
N-(1-phenylethyl)formamide |
InChI |
InChI=1S/C9H11NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,10,11) |
InChI 键 |
CDHCCWRMWKZBGE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC=O |
规范 SMILES |
CC(C1=CC=CC=C1)NC=O |
Key on ui other cas no. |
6948-01-2 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













